molecular formula C22H23N3O4 B11451950 1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione

Cat. No.: B11451950
M. Wt: 393.4 g/mol
InChI Key: LAGHIVYGGJQQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This specific compound is characterized by its unique structure, which includes an anthracene-9,10-dione core, a hydroxyethylamino group, and a methylpiperazinylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of anthracene-9,10-dione with 2-hydroxyethylamine and 4-methylpiperazine. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.

    Substitution: Substitution reactions can occur at the amino or piperazine groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler compound with a similar core structure but lacking the hydroxyethylamino and piperazinylcarbonyl groups.

    1-Amino-4-methylpiperazine: Contains the piperazine moiety but lacks the anthracene-9,10-dione core.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Shares some structural similarities but differs in its overall composition and properties.

Uniqueness

1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-2-(4-methylpiperazine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C22H23N3O4/c1-24-9-11-25(12-10-24)22(29)17-7-6-16-18(19(17)23-8-13-26)21(28)15-5-3-2-4-14(15)20(16)27/h2-7,23,26H,8-13H2,1H3

InChI Key

LAGHIVYGGJQQFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.